3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide, also known by its compound identifier M461-2984, is a complex organic molecule with significant potential in medicinal chemistry. Its molecular formula is , and it features a unique structure that includes a pyrazole ring, a piperazine moiety, and a sulfonamide group, which contribute to its biological activity and chemical properties .
This compound is cataloged in various chemical databases and screening libraries, such as ChemDiv and PubChem, where it is available for research purposes. The detailed characterization of its structure can be found through these platforms, which provide insights into its synthesis and potential applications in drug discovery .
The compound belongs to the class of phenylpyrazoles, which are known for their diverse pharmacological activities. It is categorized under organosulfonic compounds due to the presence of the sulfonyl group and falls within the broader category of heterocyclic compounds due to its pyrazole structure. This classification highlights its relevance in pharmaceutical research, particularly in developing novel therapeutic agents .
The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves several steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product .
The molecular structure of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide can be described as follows:
The compound's structural representation can be visualized using SMILES notation: Cn(cc1C(Nc2ccccc2)=O)nc1S(N(CC1)CCN1c(cc1)ccc1Cl)(=O)=O
, which provides a concise way to describe its connectivity .
The compound can undergo various chemical reactions due to its functional groups:
These reactions are essential for exploring modifications that could enhance the compound's therapeutic efficacy or selectivity .
The mechanism of action for 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide has not been fully elucidated but is likely related to its interaction with specific biological targets:
Further studies are needed to clarify these interactions and determine specific pathways influenced by this compound .
These properties are crucial for determining the handling requirements and potential applications in research settings .
The primary applications of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide include:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4